molecular formula C21H23NO5S2 B2516569 N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 896322-74-0

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2516569
CAS No.: 896322-74-0
M. Wt: 433.54
InChI Key: KUSPASLHVJHYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide features a sulfonamide backbone with two distinct substituents: a benzenesulfonyl group and a furan-2-yl moiety attached to an ethyl chain.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S2/c1-15-12-16(2)21(17(3)13-15)29(25,26)22-14-20(19-10-7-11-27-19)28(23,24)18-8-5-4-6-9-18/h4-13,20,22H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSPASLHVJHYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring, followed by sulfonylation and subsequent coupling with the trimethylbenzene sulfonamide moiety. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the sulfonyl groups results in thiols .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Sulfonamides have historically been used as antibiotics. Research indicates that compounds similar to N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide exhibit significant antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis .
  • Anti-inflammatory Effects
    • The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
  • Cancer Research
    • Recent investigations have pointed towards the potential of sulfonamide derivatives in cancer therapy. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo, suggesting that this compound could be explored further for anticancer applications .

Agrochemical Applications

  • Herbicidal Properties
    • There is growing interest in the use of sulfonamide compounds in agriculture as herbicides. Research has indicated that certain sulfonamide derivatives can effectively control weed populations while being less harmful to crops . This application is particularly relevant in sustainable farming practices.

Materials Science Applications

  • Polymer Chemistry
    • The compound's sulfonamide group can be utilized in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. Incorporating such compounds into polymers can lead to new materials with specific functionalities suitable for various industrial applications .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated effective inhibition of bacterial growth in vitro.
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in animal models.
Cancer ResearchShowed significant tumor growth inhibition in xenograft models.
HerbicidalEffective control of weed species with minimal crop damage observed.
Polymer ChemistryEnhanced mechanical properties in polymer composites incorporating sulfonamides.

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the furan ring can interact with DNA and proteins, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogs in Cycloaddition Catalysis

describes two compounds synthesized for asymmetric intramolecular [4+3] cycloadditions:

5-(N-(2-(Furan-2-yl)ethyl)-2,4,6-trimethylphenylsulfonamido)-2-methylpent-3-yn-2-yl pivalate (53% yield).

(R)-5-(N-(2-(furan-2-yl)ethyl)-2,4,6-trimethylphenylsulfonamido)-2-methylpent-3-yn-2-yl 2-methoxy-2-phenylacetate (86% yield).

Key Comparisons :

  • Steric and Electronic Effects : The (R)-configured ester derivative exhibited a significantly higher yield (86%) than the pivalate analog (53%), likely due to reduced steric hindrance or enhanced electronic stabilization during synthesis .
  • Analytical Data : Both compounds were characterized via $^1$H NMR, $^{13}$C NMR, and HPLC, with data archived in Mendeley Data. These methods could be applied to analyze the target compound’s purity and structural integrity .

Thiophene-Sulfonyl Analog

details N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide (CAS: 877816-99-4), a structural analog where the benzenesulfonyl group is replaced with thiophene-2-sulfonyl.

Property Target Compound (Hypothetical) Thiophene-Sulfonyl Analog
Molecular Formula C${22}$H${25}$NO$5$S$2$ C${19}$H${21}$NO$5$S$3$
Molecular Weight ~475 (estimated) 439.57
Key Substituent Benzenesulfonyl Thiophenesulfonyl

Functional Implications :

  • The lower molecular weight of the thiophene derivative may improve solubility in non-polar solvents .

Pharmacopeial Sulfonamide Derivatives

and list USP-compendial compounds such as ranitidine-related compound B and others with dimethylamino and nitroethenyl groups. These derivatives highlight the pharmacological relevance of sulfonamide-furan hybrids but differ significantly from the target compound due to:

  • Functional Groups: Presence of nitroethenyl and dimethylamino moieties, which are absent in the target.

Research Implications and Data Gaps

  • Synthetic Efficiency : The high yield (86%) of the (R)-configured ester in suggests that stereochemical control and substituent selection are critical for optimizing the synthesis of related sulfonamides .
  • Electronic Tuning : Replacing benzenesulfonyl with thiophenesulfonyl () offers a pathway to modulate electronic properties for tailored applications in catalysis or drug design .
  • Pharmacological Potential: While the target compound lacks the nitro or amino groups of USP derivatives, its dual sulfonyl groups may confer unique stability or binding characteristics warranting further study .

Tables for Comparative Analysis

Table 2: Molecular Properties

Compound Molecular Formula Molecular Weight
Target (Hypothetical) C${22}$H${25}$NO$5$S$2$ ~475
Thiophene Analog C${19}$H${21}$NO$5$S$3$ 439.57

Biological Activity

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's chemical structure and properties are critical for understanding its biological activity.

PropertyValue
Molecular Formula C20_{20}H21_{21}N O5_5S2_2
Molecular Weight 419.5 g/mol
CAS Number 896323-32-3

Sulfonamides are known for their diverse biological activities, primarily attributed to their ability to inhibit certain enzymes and receptors. The specific mechanisms of action for this compound include:

  • Enzyme Inhibition : Similar compounds have shown activity as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways .
  • Receptor Modulation : Some derivatives have demonstrated the ability to act as agonists or antagonists at various receptors, including cannabinoid receptors, which may relate to pain management and anti-inflammatory effects .

Pharmacological Effects

Research indicates that this compound and its analogs exhibit various pharmacological effects:

  • Anti-cancer Activity : Studies have shown that certain benzenesulfonamide derivatives can inhibit tumor growth in glioblastoma models by inducing cell death through receptor tyrosine kinase interactions .
  • Cardiovascular Effects : Research on related sulfonamides has indicated potential benefits in modulating coronary resistance and perfusion pressure, suggesting cardiovascular protective roles .

Study 1: Anti-GBM Activity

A recent study focused on the synthesis and evaluation of benzenesulfonamide analogs for their anti-glioblastoma multiforme (GBM) activity. The compound AL106 demonstrated significant growth inhibition in mouse embryonic fibroblasts (MEF), indicating lower cytotoxicity compared to traditional chemotherapeutics like cisplatin. This suggests a promising therapeutic index for this compound .

Study 2: Cardiovascular Impact

In another investigation involving isolated rat heart models, the effects of various benzenesulfonamide derivatives on perfusion pressure were assessed. The results indicated that some derivatives significantly decreased perfusion pressure over time, highlighting their potential role in cardiovascular modulation .

Summary of Biological Activities

The table below summarizes the biological activities reported for this compound and related compounds:

Activity TypeObserved EffectReference
Anti-cancerGrowth inhibition in GBM cells
Cardiovascular modulationDecreased perfusion pressure in isolated heart models
Enzyme inhibitionPotential inhibition of carbonic anhydrase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.